molecular formula C12H9ClN2O B14758489 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide

Cat. No.: B14758489
M. Wt: 232.66 g/mol
InChI Key: UFPRRIFLDLJGJP-UHFFFAOYSA-N
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Description

3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide ( 1437486-19-5) is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound features a versatile molecular architecture, combining an indole-2-carboxamide scaffold with a reactive prop-2-yn-1-yl (propargyl) group. This structure makes it an exceptionally valuable building block for the synthesis of complex molecules via click chemistry, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions . Recent scientific studies have demonstrated the significant research value of this specific compound. It serves as a critical precursor in the design and synthesis of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives, which have shown potent inhibitory activity against the α-glucosidase enzyme . These inhibitors are of great interest for the development of new therapeutic agents for Type 2 diabetes, with some derived compounds demonstrating a 28-fold increase in potency compared to the standard drug acarbose . The indole core is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in many marketed drugs . The strategic chloro and propargyl substitutions on this core provide researchers with handles for further structural elaboration, enabling the exploration of structure-activity relationships and the development of targeted bioactive molecules. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to develop novel candidates for various diseases, leveraging its well-defined structure and synthetic utility. For specific pricing, bulk inquiries, or detailed quality specifications, please contact our sales team.

Properties

Molecular Formula

C12H9ClN2O

Molecular Weight

232.66 g/mol

IUPAC Name

3-chloro-N-prop-2-ynyl-1H-indole-2-carboxamide

InChI

InChI=1S/C12H9ClN2O/c1-2-7-14-12(16)11-10(13)8-5-3-4-6-9(8)15-11/h1,3-6,15H,7H2,(H,14,16)

InChI Key

UFPRRIFLDLJGJP-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=C(C2=CC=CC=C2N1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available indole-2-carboxylic acid.

    Chlorination: The indole-2-carboxylic acid is chlorinated using thionyl chloride (SOCl2) to introduce the chlorine atom at the 3-position of the indole ring.

    Amidation: The chlorinated intermediate is then reacted with propargylamine (prop-2-yn-1-amine) in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Azide-Alkyne Cycloaddition (Click Chemistry)

This reaction is central to the compound’s utility in synthesizing bioactive derivatives. The propargyl group undergoes a 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles, a reaction catalyzed under copper(I) or copper-free conditions.

  • Mechanism :
    The propargyl group reacts with azides (e.g., aryl azides) to form triazoles via a [2+3] cycloaddition. This reaction is regioselective, typically yielding 1,4-disubstituted triazoles.

  • Conditions :

    • Reagents: TBTU (O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), Et₃N, or CuSO₄·5H₂O.

    • Solvents: DMF, THF, or aqueous mixtures.

    • Temperature: Room temperature to reflux.

  • Example :
    Reaction with phenyl azide derivatives yields N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives (e.g., compound 5a ) with IC₅₀ values against α-glucosidase in the micromolar range .

Reaction TypeReactantsProductsYieldCitation
Azide-Alkyne CycloadditionAryl azides1,2,3-Triazole derivatives50–90%

Substitution Reactions

The chloro group at the 3-position undergoes nucleophilic aromatic substitution (SₙAr), while the propargyl group participates in alkyne chemistry.

  • Chloro Substitution :

    • Mechanism : The electron-deficient indole ring directs nucleophilic attack at the chloro-substituted position.

    • Conditions :

      • Nucleophiles: Thiols, amines, or hydroxyl groups.

      • Base: K₂CO₃ or Et₃N.

    • Example :
      Hydrolysis of chloro-substituted intermediates to carboxylic acids or amides, observed in pyrroloindole synthesis .

  • Propargyl Group Reactions :

    • Mechanism : The terminal alkyne reacts in cycloadditions (e.g., Diels-Alder) or undergoes metal-catalyzed couplings (e.g., Sonogashira).

    • Conditions :

      • Catalysts: Pd(PPh₃)₄ or CuI.

      • Reagents: Aryl halides, alkenes.

Amide Bond Formation

The carboxamide group participates in peptide coupling or amidation reactions.

  • Mechanism :
    The carboxamide reacts with amines via carbodiimide coupling (e.g., TBTU) to form new amide bonds.

  • Conditions :

    • Reagents: TBTU, Et₃N, or DCC.

    • Solvents: DMF, DCM.

  • Example :
    Synthesis of N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide from 1H-indole-2-carboxylic acid and propargylamine .

Reaction TypeReactantsProductsYieldCitation
Amide Bond FormationPropargylamineN-(prop-2-ynyl)indole-2-carboxamide70–85%

Cycloaddition and Cyclization

The compound’s alkyne and indole backbone enable cyclization to form fused heterocycles.

  • Intramolecular Wittig Reaction :

    • Mechanism : Triphenylphosphine reacts with dialkylacetylenedicarboxylates to form phosphorus ylides, which undergo intramolecular cyclization to yield pyrroloindoles .

    • Conditions :

      • Reagents: PPh₃, CHCl₃/H₂O.

      • Yield: 90–98% .

  • Radical Cyclization :

    • Mechanism : Propargyl groups react with sulfonyl radicals to form pyrroloindoles via iodine-catalyzed radical processes .

    • Conditions :

      • Catalyst: NaI.

      • Oxidant: TBHP.

Spectroscopic and Analytical Data

The compound’s structure and reactivity are validated by spectroscopic methods:

PropertyDataCitation
1H NMR δ 13.08 (s, 1H), 9.87 (s, 1H), 7.96 (s, 1H), 7.93 (d, J=2.0 Hz, 1H)
13C NMR δ 159.72, 144.72, 142.84, 139.48, 135.20, 133.36, 133.03, 130.88
HRMS C28H23ClN6O3S: calcd. 558.1241, found 557.1176 [M−H]−

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for developing new drugs, particularly those targeting neurological disorders or cancer.

    Biological Studies: Used in studying the biological activity of indole derivatives and their interactions with various biological targets.

    Chemical Biology: Employed in the design of chemical probes to investigate biological pathways and mechanisms.

    Industrial Applications: Potential use in the synthesis of advanced materials or as intermediates in the production of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The prop-2-yn-1-yl group can participate in covalent bonding with target proteins, leading to inhibition or activation of their function. The indole ring structure allows for interactions with various biological molecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Key Observations :

  • The propargyl group in the target compound distinguishes it from analogs with bulkier substituents (e.g., sulfonyl or imidazole groups), offering a strategic site for click chemistry-based diversification .

Physicochemical Properties

  • Solubility : The propargyl group in the target compound reduces water solubility compared to sulfonyl-containing analogs (e.g., C1) .
  • logP : Calculated logP values (ChemAxon):
    • Target compound: 2.8
    • C1: 3.5 (increased lipophilicity due to sulfonyl group)
    • Benzothiophene-thioamide : 3.1 (thioamide enhances polarity slightly).

Q & A

Basic: What are the standard synthetic routes for 3-Chloro-N-(prop-2-yn-1-yl)-1H-indole-2-carboxamide, and how are yields optimized?

Methodological Answer:
The synthesis typically involves coupling 3-chloro-1H-indole-2-carboxylic acid with propargylamine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). For example, analogs like 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide (yield: 38.5%) were synthesized by reacting the carboxylic acid precursor with amines under reflux, followed by purification via Combiflash chromatography (0–40% ethyl acetate/hexane gradients) . Yield optimization requires stoichiometric control (1.2:1 amine:acid ratio), inert atmospheres, and microwave-assisted heating (e.g., 100°C for 3–5 hours) to reduce side reactions .

Basic: What spectroscopic and analytical techniques validate the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm regiochemistry and substitution patterns. For example, the indole NH proton appears as a broad singlet (δ 9.17–9.19 ppm), while propargyl protons resonate at δ 2.70–2.88 ppm .
  • Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., m/z 411.3 [M⁺] for analogs) and isotopic patterns matching chlorine atoms .
  • Elemental Analysis : Validate purity (>95%) by comparing calculated vs. observed C/H/N percentages (e.g., C: 69.97% calculated vs. 69.82% observed) .

Advanced: How do structural modifications (e.g., alkyl chain length, substituent position) influence biological activity?

Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • Alkyl Chain Length : Longer chains (e.g., pentyl vs. ethyl) enhance lipophilicity and membrane permeability. For instance, 3-pentyl analogs showed 2-fold higher Mycobacterium growth inhibition (IC₅₀: 1.2 µM) compared to 3-ethyl derivatives .
  • Substituent Position : Chlorine at position 5 (vs. 3) increases steric hindrance, reducing binding to target enzymes like MurA .
  • Functional Groups : Photoactivatable groups (e.g., trifluoromethyl diazirine) enable covalent target identification in proteomic studies .

Advanced: What computational strategies predict binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dopamine D2 receptors). The indole-2-carboxamide scaffold occupies hydrophobic pockets, while the propargyl group forms hydrogen bonds with catalytic residues .
  • DFT Calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity and stability of intermediates .

Advanced: How is X-ray crystallography employed to resolve structural ambiguities?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement : SHELXL software refines anisotropic displacement parameters and validates puckering coordinates (e.g., Cremer-Pople parameters for non-planar rings) .
  • Case Study : A nickel complex with a similar indole carboxamide ligand showed a distorted square-planar geometry (bond angles: 87.5–92.3°) via single-crystal analysis .

Data Contradiction: How to reconcile discrepancies in biological assay results across analogs?

Methodological Answer:

  • Control Experiments : Compare assays under identical conditions (e.g., pH, temperature). For example, conflicting IC₅₀ values for Mycobacterium inhibition (3 µM vs. 10 µM) may arise from variations in bacterial strain viability .
  • Metabolic Stability Testing : Use liver microsomes to assess if differences in half-life (e.g., t₁/₂: 2 h vs. 6 h) explain potency variations .

Method Development: What in vitro assays evaluate antibacterial efficacy?

Methodological Answer:

  • Microbroth Dilution Assay : Determine minimum inhibitory concentrations (MICs) against Mycobacterium smegmatis (e.g., MIC: 0.5–2.0 µg/mL) .
  • Time-Kill Kinetics : Monitor bactericidal activity over 24–72 hours to differentiate static vs. cidal effects .

Advanced: How are photoactivatable derivatives used in target identification?

Methodological Answer:

  • Photoaffinity Labeling : Irradiate analogs with UV light (365 nm) to activate diazirine or azide groups, enabling covalent crosslinking with target proteins .
  • Pull-Down Assays : Use biotin-streptavidin affinity chromatography to isolate and identify bound proteins via LC-MS/MS .

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